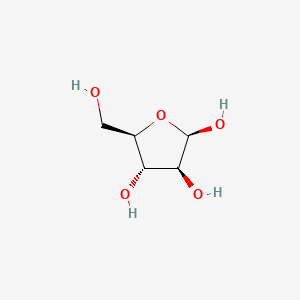

beta-D-arabinofuranose

Vue d'ensemble

Description

Beta-D-arabinofuranose: is a monosaccharide and a furanose form of arabinose. It is a five-membered ring structure with a beta-configuration at the anomeric carbon. This compound is a naturally occurring sugar found in various plants and microorganisms. It plays a crucial role in the structure and function of polysaccharides and glycoproteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Beta-D-arabinofuranose can be synthesized through the hydrolysis of arabinose-containing polysaccharides. The process involves the use of acid or enzymatic hydrolysis to break down the polysaccharides into their monosaccharide components. The reaction conditions typically include mild temperatures and acidic or enzymatic catalysts to ensure the selective cleavage of the glycosidic bonds.

Industrial Production Methods: In industrial settings, this compound is produced through the extraction and purification of arabinose from plant materials such as beet pulp, corn fiber, and other agricultural by-products. The extracted arabinose is then subjected to isomerization processes to convert it into the furanose form. This involves the use of specific enzymes or chemical catalysts to achieve the desired configuration.

Analyse Des Réactions Chimiques

Types of Reactions: Beta-D-arabinofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as nitric acid or bromine water to form arabinonic acid.

Reduction: Reduction of this compound can be achieved using sodium borohydride or hydrogen in the presence of a catalyst to produce arabinitol.

Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups. Common reagents include acetic anhydride for acetylation and methyl iodide for methylation.

Major Products:

Oxidation: Arabinonic acid

Reduction: Arabinitol

Substitution: Acetylated or methylated derivatives of this compound

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antiviral and Anticancer Agents

Beta-D-arabinofuranose is a key component in the synthesis of nucleoside analogs used in antiviral and anticancer therapies. For instance, nelarabine, a prodrug of 9-beta-D-arabinofuranosyladenine (ara-A), is utilized in the treatment of T-cell acute lymphoblastic leukemia. Studies have shown that nelarabine exhibits favorable pharmacokinetics, making it effective against malignancies associated with T-cell lineage .

1.2 Synthesis of Glycosylated Compounds

Recent advancements have demonstrated the regioselective and stereospecific glycosylation of various substrates using β-D-arabinofuranose derivatives. A study highlighted a boronic acid-catalyzed method that allows for efficient β-arabinofuranosylation under mild conditions, yielding high selectivity and efficiency . This methodology holds promise for synthesizing biologically active natural glycosides.

Biochemical Applications

2.1 Enzyme Substrates

This compound serves as a substrate for various glycoside hydrolases involved in the degradation of complex polysaccharides such as lipoarabinomannan and arabinogalactan found in mycobacterial cell walls. Research has identified specific endo- and exo-acting arabinofuranosidases that facilitate the breakdown of these structures, contributing to our understanding of mycobacterial pathogenicity .

2.2 Structural Biology

The structural characterization of enzymes that act on β-D-arabinofuranose has been enhanced through techniques like X-ray crystallography. These studies provide insights into substrate recognition mechanisms and the enzymatic processes involved in glycan degradation .

Industrial Applications

3.1 Biocatalysis

This compound is increasingly utilized in biocatalysis for producing oligosaccharides and other complex carbohydrates. The application of enzymes such as endo-β-arabinofuranosidases allows for the selective modification of polysaccharides, which can be employed in food, pharmaceutical, and cosmetic industries .

3.2 Synthesis of Therapeutic Agents

The synthesis of therapeutic agents like 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purin-6-amine has been reported, showcasing the versatility of β-D-arabinofuranose as a building block in medicinal chemistry . This compound exhibits potential as an anticancer drug due to its structural similarity to existing nucleoside analogs.

Case Studies

Mécanisme D'action

Beta-D-arabinofuranose exerts its effects through various molecular targets and pathways. In biological systems, it is involved in the synthesis of polysaccharides and glycoproteins, which are essential for cell structure and function. The compound interacts with specific enzymes, such as glycosyltransferases, to facilitate the transfer of arabinose residues to target molecules. This process is crucial for the formation of complex carbohydrates and the regulation of cellular processes.

Comparaison Avec Des Composés Similaires

Beta-D-arabinofuranose is unique compared to other similar compounds due to its specific configuration and functional properties. Some similar compounds include:

Alpha-D-arabinofuranose: Differing in the configuration at the anomeric carbon, alpha-D-arabinofuranose has distinct reactivity and biological roles.

Beta-D-xylopyranose: Another five-carbon sugar with a different ring structure and configuration, leading to varied applications and functions.

Beta-D-glucopyranose:

This compound stands out due to its specific role in the synthesis of arabinose-containing polysaccharides and its applications in various scientific fields.

Activité Biologique

Introduction

Beta-D-arabinofuranose is a pentose sugar that plays a significant role in various biological processes, particularly in the context of microbial metabolism and immunology. This article explores the biological activity of this compound, focusing on its biochemical interactions, potential therapeutic applications, and implications in microbiology.

Chemical Structure and Properties

This compound is characterized by its furanose ring structure, which is crucial for its biological functions. The structure can be represented as follows:

- Molecular Formula : C₅H₁₀O₅

- Molecular Weight : 150.13 g/mol

The furanose form of arabinose is particularly relevant in the context of polysaccharides present in bacterial cell walls, such as those found in Mycobacterium tuberculosis.

1. Role in Mycobacterial Cell Walls

This compound is a component of lipoarabinomannan (LAM) and arabinogalactan (AG), which are critical for the structural integrity of the cell walls of mycobacteria. These polysaccharides have been shown to modulate immune responses and contribute to the virulence of pathogenic mycobacteria.

- Immune Modulation : LAM contains epitopes that can trigger immune responses, making it a target for diagnostic tools and vaccines against tuberculosis .

- Enzymatic Degradation : Recent studies have identified enzymes capable of degrading arabinogalactan and its components, including beta-D-arabinofuranose, which may play a role in mycobacterial biology and pathogenicity .

2. Antiviral Properties

This compound derivatives have been investigated for their antiviral properties. For instance, the compound 9-beta-D-arabinofuranosyl-2-fluoroadenine (2-F-araA) has been shown to inhibit the replication of herpes simplex virus types 1 and 2 significantly .

- Mechanism of Action : The antiviral activity is attributed to its ability to inhibit DNA synthesis by competing with natural nucleotides, thereby disrupting viral replication processes .

3. Potential in Radiotracers for Imaging

Recent research has explored the use of this compound-derived radiotracers for positron emission tomography (PET) imaging. These compounds could differentiate between various bacterial infections based on their uptake by different bacterial species, including E. coli and S. aureus .

- In Vitro Studies : The uptake studies demonstrated differential incorporation rates among bacterial strains, suggesting potential applications in clinical diagnostics .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | Biological Activity | Reference |

|---|---|---|

| 2-F-araA | Inhibits herpes simplex virus replication | |

| D-5-18F-AF | PET imaging tracer for bacterial detection | |

| Enzymes from Mycobacteria | Degrade arabinogalactan components |

Case Study: Antiviral Activity of 2-F-araA

A study demonstrated that 2-F-araA inhibited HeLa cell growth by 50% at a concentration of 0.25 µM and reduced herpes simplex virus replication by 99% at 25 µM. The compound was shown to inhibit ribonucleotide reductase and DNA polymerases, indicating its potential as an antiviral agent .

Propriétés

IUPAC Name |

(2R,3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-SQOUGZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25545-03-3 | |

| Record name | beta-D-Arabinofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025545033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-D-ARABINOFURANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K9V1SR8T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.